1-Chloro-6-iodohexane
Overview
Description
1-Chloro-6-iodohexane is an organic compound with the molecular formula C6H12ClI . It is classified as an α,ω-dihaloalkane, meaning it contains halogen atoms at both ends of its carbon chain. This compound is of interest in various chemical synthesis processes due to its reactivity and versatility.
Mechanism of Action
Target of Action
1-Chloro-6-iodohexane is an α,ω-dihaloalkane
Mode of Action
The mode of action of this compound involves its reactivity as a dihaloalkane. For instance, it can undergo reduction with nickel (I) salen to form 1,12-dichlorododecane as a major product . Additionally, it can participate in coupling reactions with sodium acetylide to afford 8-chloro-1-octyne .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the context of its use. In organic synthesis, its reactivity as a dihaloalkane can lead to the formation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-iodohexane can be synthesized through the halogenation of hexane. One common method involves the reaction of hexane with chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where hexane is treated with chlorine and iodine. The process is optimized to maximize yield and purity, and the product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-iodohexane undergoes various chemical reactions, including:
Reduction: When reduced with nickel (I) salen, it forms 1,12-dichlorododecane.
Coupling Reactions: It couples with sodium acetylide to afford 8-chloro-1-octyne.
Common Reagents and Conditions:
Reduction: Nickel (I) salen is commonly used as a reducing agent.
Coupling: Sodium acetylide is used in coupling reactions to form alkynes.
Major Products:
Reduction Product: 1,12-dichlorododecane
Coupling Product: 8-chloro-1-octyne
Scientific Research Applications
1-Chloro-6-iodohexane is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Chloro-4-iodobutane
- 1-Chloro-3-iodopropane
- 2-Chloro-5-iodopyridine
Comparison: 1-Chloro-6-iodohexane is unique due to its longer carbon chain compared to similar compounds like 1-chloro-4-iodobutane and 1-chloro-3-iodopropane. This longer chain can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of both chlorine and iodine atoms at the terminal positions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-6-iodohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJHNJCILMMRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067863 | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34683-73-3 | |
Record name | 1-Chloro-6-iodohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34683-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-6-iodohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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